molecular formula C29H29N5O B13943291 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-

Cat. No.: B13943291
M. Wt: 463.6 g/mol
InChI Key: XFZGUKWAABPBKV-UHFFFAOYSA-N
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Description

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridinone core, a cyclopropyl group, an indole moiety, and a naphthyridine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- typically involves multi-step organic synthesis. The process may start with the preparation of the pyridinone core, followed by the introduction of the cyclopropyl group, the indole moiety, and finally the naphthyridine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and naphthyridine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2(1h)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with variations in other parts of the molecule.

    Naphthyridine derivatives: Compounds with the naphthyridine ring but different functional groups.

Uniqueness

The uniqueness of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a compound of interest for various scientific and industrial applications.

Properties

Molecular Formula

C29H29N5O

Molecular Weight

463.6 g/mol

IUPAC Name

4-cyclopropyl-1-(2,3-dihydroindol-1-yl)-3-(7-piperidin-1-yl-1,6-naphthyridin-3-yl)pyridin-2-one

InChI

InChI=1S/C29H29N5O/c35-29-28(23-16-22-18-31-27(17-25(22)30-19-23)32-12-4-1-5-13-32)24(20-8-9-20)11-15-34(29)33-14-10-21-6-2-3-7-26(21)33/h2-3,6-7,11,15-20H,1,4-5,8-10,12-14H2

InChI Key

XFZGUKWAABPBKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=NC=C(C=C3C=N2)C4=C(C=CN(C4=O)N5CCC6=CC=CC=C65)C7CC7

Origin of Product

United States

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